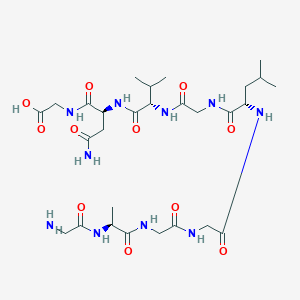
1-Methyl-2-methylidene-1-phenylsilinane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-2-methylidene-1-phenylsilinane is a chemical compound with the molecular formula C10H12Si. It is a member of the silinane family, which are silicon-containing analogs of cycloalkanes. This compound is characterized by the presence of a phenyl group attached to the silicon atom, along with a methyl and a methylidene group. The unique structure of this compound makes it an interesting subject for various chemical studies and applications.
Vorbereitungsmethoden
The synthesis of 1-Methyl-2-methylidene-1-phenylsilinane can be achieved through several synthetic routes. One common method involves the hydrosilylation of phenylacetylene with methylsilane in the presence of a platinum catalyst. The reaction is typically carried out under an inert atmosphere at elevated temperatures to ensure high yield and purity. Industrial production methods may involve continuous flow reactors to optimize the reaction conditions and scale up the production.
Analyse Chemischer Reaktionen
1-Methyl-2-methylidene-1-phenylsilinane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of silanols or siloxanes.
Reduction: Reduction reactions can be carried out using lithium aluminum hydride or sodium borohydride, resulting in the formation of silanes.
Substitution: The phenyl group can be substituted with other functional groups using electrophilic aromatic substitution reactions. Common reagents include halogens, nitrating agents, and sulfonating agents.
Addition: The methylidene group can undergo addition reactions with various electrophiles, such as halogens or acids, forming substituted silinanes.
Wissenschaftliche Forschungsanwendungen
1-Methyl-2-methylidene-1-phenylsilinane has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex silicon-containing compounds. Its unique structure allows for the study of silicon’s role in organic chemistry.
Biology: The compound is investigated for its potential biological activity, including its interaction with biomolecules and its role in silicon-based drug design.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of silicon-based pharmaceuticals.
Industry: It is used in the production of silicone polymers and resins, which have applications in coatings, adhesives, and sealants.
Wirkmechanismus
The mechanism of action of 1-Methyl-2-methylidene-1-phenylsilinane involves its interaction with various molecular targets. The phenyl group allows for π-π interactions with aromatic systems, while the silicon atom can form strong bonds with oxygen and nitrogen-containing functional groups. These interactions can influence the compound’s reactivity and its ability to act as a catalyst or a ligand in coordination chemistry.
Vergleich Mit ähnlichen Verbindungen
1-Methyl-2-methylidene-1-phenylsilinane can be compared with other similar compounds, such as:
1-Methyl-1-phenylsilinane: Lacks the methylidene group, resulting in different reactivity and applications.
2-Methyl-2-phenylsilinane:
1-Phenyl-2-methylsilinane: The presence of the methyl group on the silicon atom influences its reactivity and stability.
The uniqueness of this compound lies in its combination of a phenyl group, a methyl group, and a methylidene group attached to the silicon atom, providing a versatile platform for various chemical transformations and applications.
Eigenschaften
CAS-Nummer |
919801-02-8 |
|---|---|
Molekularformel |
C13H18Si |
Molekulargewicht |
202.37 g/mol |
IUPAC-Name |
1-methyl-2-methylidene-1-phenylsilinane |
InChI |
InChI=1S/C13H18Si/c1-12-8-6-7-11-14(12,2)13-9-4-3-5-10-13/h3-5,9-10H,1,6-8,11H2,2H3 |
InChI-Schlüssel |
FSDNYGJGSVPPKZ-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si]1(CCCCC1=C)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


methanone](/img/structure/B12629385.png)

![N-Hydroxy-N~3~-[2-(pyridin-2-yl)ethyl]-beta-alaninamide](/img/structure/B12629397.png)
![[(9-Octyl-9H-carbazol-2-yl)oxy]acetic acid](/img/structure/B12629409.png)


![Tert-butyl[(3-butylnon-1-EN-1-YL)oxy]dimethylsilane](/img/structure/B12629423.png)



![Methyl 4-[[3-amino-4-(ethoxycarbonylamino)phenoxy]methyl]benzoate](/img/structure/B12629467.png)


![N-[2-(3-methoxyphenyl)-3-phenylpropyl]acetamide](/img/structure/B12629472.png)
